molecular formula C10H14ClNO3 B2957203 (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride CAS No. 1391515-70-0

(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride

Cat. No. B2957203
CAS RN: 1391515-70-0
M. Wt: 231.68
InChI Key: SWIJKZSHJUALNL-FVGYRXGTSA-N
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Description

The closest compounds I found are “®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride” and “®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride”. These compounds are solid at room temperature . They are stored in a dry environment .


Molecular Structure Analysis

The molecular structure of these compounds can be represented by their InChI codes. For “®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride”, the InChI code is "1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1" . For “®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride”, the InChI code is "1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1" .


Physical And Chemical Properties Analysis

The physical form of these compounds is solid . They are stored in a dry environment at room temperature .

Scientific Research Applications

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

Organotin(IV) complexes have demonstrated excellent anticarcinogenic and toxic properties. These complexes, including various derivatives like acrylates and carboxylic acids, show high cytotoxic activity influenced by the coordination positions at Sn and stable ligand-Sn bonds. Their lipophilicity, due to the organotin moiety, contributes to their significant antitumor activity and cytotoxicity. This research suggests the importance of chemical structure in determining the biological activity of compounds, which could be relevant for studying "(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride" (Ali et al., 2018).

Biologically Active Compounds of Plants

The study on natural carboxylic acids from plants, including benzoic acid and cinnamic acid, reveals their antioxidant, antimicrobial, and cytotoxic activities. The research findings indicate that the structure of carboxylic acids, such as the number of hydroxyl groups and conjugated bonds, significantly impacts their bioactivity. This study underscores the potential of plant-derived carboxylic acids in various applications, suggesting a similar potential for "(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride" to possess bioactive properties based on its chemical structure (Godlewska-Żyłkiewicz et al., 2020).

Chromones and Derivatives as Radical Scavengers

Chromones, natural compounds with antioxidant properties, demonstrate the ability to neutralize active oxygen and interrupt free radical processes, potentially inhibiting cell impairment. This review of over 400 chromone derivatives, both natural and synthetic, highlights the critical role of specific structural features, such as the double bond and hydroxyl groups, in their radical scavenging activity. Insights from this research could guide the exploration of "(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride" for similar applications, given the importance of structural characteristics in determining antioxidant potential (Yadav et al., 2014).

Safety and Hazards

These compounds have been classified with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJKZSHJUALNL-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride

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